AMPK Inhibition: Off-Target Activity Distinct from VEGFR/PDGFR Inhibition of Sunitinib
N,N-Didesethyl Sunitinib exhibits potent inhibitory activity against AMP-activated protein kinase (AMPK), a property not shared with Sunitinib, which primarily targets VEGFR, PDGFR, and KIT . This off-target activity is quantified by IC50 values of 393 nM for AMPKα1 and 141 nM for AMPKα2 .
| Evidence Dimension | AMPK Inhibition (IC50) |
|---|---|
| Target Compound Data | 393 nM (AMPKα1), 141 nM (AMPKα2) |
| Comparator Or Baseline | Sunitinib: No reported AMPK inhibition at relevant concentrations |
| Quantified Difference | Not applicable (N,N-Didesethyl Sunitinib uniquely inhibits AMPK among Sunitinib-related compounds) |
| Conditions | Biochemical kinase inhibition assay |
Why This Matters
This unique off-target activity is crucial for researchers studying AMPK pathways or evaluating the selectivity of Sunitinib-related compounds.
